2-Chloro-4,5-diiodopyridine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H2ClI2N |
|---|---|
Molecular Weight |
365.34 g/mol |
IUPAC Name |
2-chloro-4,5-diiodopyridine |
InChI |
InChI=1S/C5H2ClI2N/c6-5-1-3(7)4(8)2-9-5/h1-2H |
InChI Key |
SROCQWYZTOQNTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)I)I |
Origin of Product |
United States |
The Significance of Polyhalogenated Pyridine Scaffolds in Modern Synthesis
Polyhalogenated pyridine (B92270) scaffolds are of paramount importance in contemporary organic synthesis. The presence of multiple halogen atoms on the pyridine ring imparts distinct electronic properties and offers multiple reaction sites, making them highly versatile synthons. The nature, number, and regiochemical arrangement of the halogen substituents profoundly influence the reactivity of the pyridine core. This allows for selective functionalization through a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, as well as nucleophilic aromatic substitution (SNAr) reactions.
The differential reactivity of various halogens (e.g., iodine > bromine > chlorine) on the same pyridine ring enables orthogonal synthesis, where one halogen can be selectively reacted while others remain intact for subsequent transformations. This strategic functionalization is a cornerstone of modern synthetic chemistry, facilitating the efficient construction of highly substituted and complex molecular architectures. Consequently, polyhalogenated pyridines are frequently employed as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
An Overview of Dihalogenated Pyridines in Heterocyclic Chemistry
Within the broader class of polyhalogenated pyridines, dihalogenated derivatives represent a particularly useful subclass in heterocyclic chemistry. These compounds feature two halogen atoms, which can be identical or different, offering a more defined and often more easily controlled reactivity profile compared to their more heavily halogenated counterparts. The selective functionalization of dihalogenated pyridines is a topic of extensive research, with a focus on achieving high regioselectivity in cross-coupling and substitution reactions.
The ability to selectively functionalize one position of a dihalogenated pyridine (B92270) while leaving the other halogen available for a subsequent, different reaction is a powerful tool for molecular construction. For instance, in a chloro-iodopyridine, the more labile carbon-iodine bond can be selectively targeted in palladium-catalyzed cross-coupling reactions, leaving the more robust carbon-chlorine bond untouched for a later-stage functionalization. This chemoselectivity is fundamental to the synthesis of intricately substituted pyridine-based compounds.
Scope and Research Focus on 2 Chloro 4,5 Diiodopyridine
Regioselective Halogenation Strategies
Regioselective halogenation is a fundamental approach to installing halogen atoms at specific positions on the pyridine ring. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution challenging, often requiring harsh conditions and resulting in mixtures of isomers. nih.govchemrxiv.org However, various strategies have been developed to achieve high regioselectivity.
Direct Iodination Approaches
Direct iodination of pyridine derivatives can be achieved using various iodinating agents. For instance, the iodination of 2-chloropyridine (B119429) with molecular iodine (I₂) can be facilitated by an oxidizing agent. A more effective method involves the use of iodine monochloride (ICl), which offers improved regioselectivity due to its polarized nature. In a study, the reaction of 2-chloropyridine with ICl in acetic acid with sodium acetate (B1210297) as a buffer at 70°C resulted in a 91% yield of the iodinated product.
The regioselectivity of direct iodination is highly dependent on the substituents already present on the pyridine ring. For example, the direct iodination of 1-arylated 7-azaindoles has been studied to predict the outcome of this electrophilic aromatic substitution. nih.gov While 7-azaindole (B17877) itself is readily iodinated at the 3-position, the presence of an aryl group at the 1-position influences the site of iodination. nih.gov
Systematic investigations into the regioselective iodination of chlorinated aromatic compounds, including phenols, anisoles, and anilines, have been conducted using silver salts. uky.edu These studies highlight the challenges in separating different iodinated regioisomers and the formation of byproducts. uky.edu
Sequential Halogenation Protocols on Pyridine Rings
A powerful strategy for synthesizing polyhalogenated pyridines involves the sequential introduction of different halogens. This approach allows for precise control over the substitution pattern. For example, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine was achieved from the readily available 2-chloro-4-fluoropyridine (B1362352) through a sequence of ortho-lithiation and halogen dance reactions. acs.org
The functionalization of 2-chloropyridines to introduce substituents at the 4- and 5-positions has been a key strategy in the total synthesis of natural products like (+)-floyocidin B. mdpi.com This involved exploring the 5-selective functionalization of 2-chloroisonicotinic acid and the 4-selective functionalization of 2-chloronicotinic acid or 2-chloro-5-bromopyridine. mdpi.com Ultimately, a 5-selective halogen–metal exchange of 2-chloro-4,5-dibromopyridine proved to be a viable, though initially unprecedented, route. mdpi.com
Modern synthetic strategies often employ sequential halogenation or halogen exchange processes to install multiple different halogens with high regioselectivity, representing a significant advancement over earlier, less precise methods.
Halogen-Metal Exchange Reactions and their Regioselectivity
Halogen-metal exchange reactions are a cornerstone of modern synthetic organic chemistry, providing a mild and efficient method for generating organometallic reagents that can be trapped with various electrophiles.
Directed Ortho-Metalation (DoM) Applications in Pyridine Synthesis
Directed ortho-metalation (DoM) utilizes a directing group to guide the deprotonation of an adjacent C-H bond by a strong base, typically an organolithium reagent. acs.orgbaranlab.org This strategy allows for highly regioselective functionalization of the pyridine ring. For pyridine derivatives, a directing group is often necessary to overcome the inherent reactivity of the ring towards nucleophilic addition. uwindsor.ca Common directing groups include amides, carbamates, and halogens. acs.orgbaranlab.orgclockss.org
The choice of base is also crucial. While alkyllithiums are common, lithium amides like lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often used for pyridines to minimize nucleophilic addition. uwindsor.ca The combination of DoM with subsequent trapping by an electrophile provides a powerful tool for creating polysubstituted pyridines. For instance, a one-pot DoM-boronation-Suzuki-Miyaura cross-coupling sequence has been developed for the synthesis of azabiaryls. nih.gov
The regioselectivity of DoM is influenced by the position of the directing group. A substituent at the 2-position typically directs metalation to the 3-position, a 3-substituent directs to the 4-position, and a 4-substituent directs to the 3-position. uwindsor.ca
Bromine-Magnesium Exchange Methodologies for Functionalization
Bromine-magnesium exchange reactions, often using reagents like isopropylmagnesium chloride (iPrMgCl), provide a milder alternative to lithiation for generating Grignard reagents from bromopyridines. researchgate.net These reactions are often highly regioselective and tolerate a wider range of functional groups.
For example, a tosyloxy substituent at the 2-position of 3,5-dibromopyridine (B18299) derivatives directs a highly regioselective Br/Mg exchange at the 3-position using iso-PrMgCl·LiCl. rsc.org The resulting pyridylmagnesium reagents can then react with various electrophiles. rsc.org Similarly, the use of the bimetallic combination sBu₂Mg·2LiOR has been shown to enable efficient and regioselective Br/Mg exchanges on various dibromo-arenes and -heteroarenes. nih.gov
The regioselectivity of the bromine-magnesium exchange can be finely tuned by the addition of Lewis donors like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA), particularly in the case of dibromo-pyridines and quinolines. nih.gov
Table 1: Examples of Regioselective Bromine-Magnesium Exchange in Pyridine Derivatives
| Starting Material | Reagent | Position of Mg Insertion | Subsequent Reaction | Product | Reference |
|---|---|---|---|---|---|
| 3,5-Dibromo-2-tosyloxypyridine | iso-PrMgCl·LiCl | 3 | Trapping with electrophiles | 3-Functionalized-5-bromo-2-tosyloxypyridine | rsc.orgresearchgate.net |
| 2,3-Dibromopyridine | iPrMgCl | 2 | Trapping with electrophiles | 3-Bromo-2-functionalized pyridine | researchgate.net |
| 2,5-Dibromopyridine | iPrMgCl | 2 | Trapping with electrophiles | 5-Bromo-2-functionalized pyridine | researchgate.net |
| 3,5-Dibromopyridine | TMPMgCl·LiCl | 2 | Trapping with DMF | 3,5-Dibromo-2-formylpyridine | znaturforsch.com |
Halogen Dance Reactions in Polyhalogenated Pyridine Functionalization
Halogen dance reactions refer to the base-catalyzed isomerization of halogenated aromatic compounds, where a halogen atom migrates from one position to another. clockss.orgscribd.com This phenomenon can be a powerful tool for accessing substitution patterns that are difficult to obtain through other methods. clockss.org
The reaction is typically initiated by a strong base, which deprotonates the ring to form a pyridyne intermediate or a metalated species that can then rearrange. scribd.com The driving force for the migration is often the formation of a more stable organometallic intermediate. scribd.com
A notable example is the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and 3-bromo-6-chloro-4-fluoro-2-iodopyridine, which was achieved using halogen dance reactions. nih.govacs.org In the synthesis of substituted alkoxypyridines, a halogen dance mechanism was observed when a lithiated intermediate was allowed to stir for a period before trapping with an electrophile, leading to a regioisomeric product. researchgate.netarkat-usa.org
The halogen dance can be a complex process, sometimes leading to a mixture of products. However, under controlled conditions, it can be a highly effective strategy for the regioselective functionalization of polyhalogenated pyridines. clockss.orgresearchgate.net
An overview of modern synthetic strategies for the formation of this compound and its analogs is presented, highlighting key methodologies that enable the construction and derivatization of the pyridine core. These methods include diazotization-mediated iodination, microwave-assisted synthesis, and innovative precursor strategies.
Advanced Applications in Organic Synthesis and Chemical Sciences
2-Chloro-4,5-diiodopyridine as a Versatile Synthetic Building Block
The utility of this compound as a versatile synthetic intermediate stems from the differential reactivity of its carbon-halogen bonds. The carbon-iodine bonds are significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond. This reactivity difference allows for selective functionalization at the 4- and 5-positions while leaving the 2-chloro substituent intact for subsequent transformations.
This hierarchical reactivity is a key feature in designing synthetic routes that require sequential bond formations. For instance, in Suzuki-Miyaura cross-coupling reactions, aryl or heteroaryl groups can be selectively introduced at the C-4 and C-5 positions by reacting this compound with appropriate boronic acids in the presence of a palladium catalyst. rsc.org The less reactive C-Cl bond can then participate in a subsequent coupling reaction under more forcing conditions or be targeted by nucleophilic substitution.
Similarly, Sonogashira coupling reactions can be employed to introduce alkyne moieties at the iodinated positions, while the chloro group remains for further diversification. nih.gov The Buchwald-Hartwig amination also offers a pathway to selectively introduce nitrogen-based nucleophiles at the C-4 and C-5 positions. This selective reactivity makes this compound a powerful tool for the construction of highly substituted pyridine (B92270) derivatives with precise control over the substitution pattern.
Table 1: Reactivity of Halogen Atoms in this compound in Common Cross-Coupling Reactions
| Position | Halogen | Typical Reaction(s) | Relative Reactivity |
| 4 and 5 | Iodine | Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig | High |
| 2 | Chlorine | Suzuki-Miyaura (harsher conditions), Nucleophilic Aromatic Substitution | Low |
Role in the Construction of Complex Heterocyclic Systems
The polysubstituted nature of this compound makes it an excellent starting material for the synthesis of fused heterocyclic systems. ias.ac.in Pyridine-fused heterocycles are of significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties. ias.ac.innih.govresearchgate.netbohrium.com
By strategically functionalizing the 4- and 5-positions with groups capable of undergoing intramolecular cyclization, a variety of fused ring systems can be accessed. For example, after a double Sonogashira coupling with terminal diynes, the resulting dialkynylpyridine derivative can be subjected to cyclization conditions to form novel polycyclic aromatic systems. Alternatively, functionalization with ortho-substituted anilines via Buchwald-Hartwig amination could provide precursors for intramolecular cyclizations to form pyrido-fused quinolines or other related heterocycles. The presence of the 2-chloro substituent can further influence the cyclization pathway or serve as a handle for post-cyclization modifications.
Precursor in Medicinal Chemistry for Active Pharmaceutical Ingredient (API) Development
The pyridine scaffold is a well-established privileged structure in medicinal chemistry, found in numerous approved drugs. dovepress.comnih.gov Halogenated pyridines, in particular, serve as key intermediates in the synthesis of a wide range of biologically active molecules. researchgate.net
This compound provides a versatile scaffold for the development of new therapeutic agents. Its ability to undergo selective functionalization at three different positions allows for the systematic exploration of chemical space around the pyridine core. This is particularly valuable in the design of kinase inhibitors, where precise positioning of substituents is crucial for achieving high potency and selectivity. nih.govnih.gov The diiodo- and chloro-substituents can be replaced with various pharmacophoric groups to interact with specific binding pockets of a target protein.
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how modifications to a chemical structure affect its biological activity. nih.govresearchgate.netnih.govyoutube.com The sequential and regioselective reactivity of this compound makes it an ideal platform for generating libraries of analogues for SAR studies. By systematically varying the substituents at the 2-, 4-, and 5-positions, medicinal chemists can probe the key interactions between a molecule and its biological target, leading to the optimization of lead compounds with improved efficacy and safety profiles.
Table 2: Potential Modifications of this compound for SAR Studies
| Position | Potential Modification | Rationale for SAR |
| 4 | Introduction of various aryl/heteroaryl groups via Suzuki coupling | Explore interactions with hydrophobic pockets |
| 5 | Introduction of different functional groups (e.g., amines, amides) via Buchwald-Hartwig amination | Probe hydrogen bonding interactions |
| 2 | Substitution of chlorine with other nucleophiles | Modulate electronic properties and metabolic stability |
Contributions to Agrochemical Development
Substituted pyridines are a cornerstone of the agrochemical industry, with many commercially successful herbicides and insecticides featuring this heterocyclic core. For example, 2-chloro-5-chloromethylpyridine is a key intermediate in the synthesis of neonicotinoid insecticides. The introduction of specific substituents on the pyridine ring is crucial for conferring selective toxicity to pests while minimizing harm to non-target organisms. The highly functionalized nature of this compound offers opportunities for the development of new agrochemicals with novel modes of action. By exploring the diverse chemical space accessible from this building block, researchers can aim to discover new active ingredients for crop protection.
Spectroscopic and Computational Characterization for Structure Reactivity Correlations
Theoretical and Computational Chemistry Studies
Prediction of Regioselectivity and Stereoselectivity in Pyridine (B92270) Derivatives
The functionalization of the pyridine ring is a central theme in heterocyclic chemistry, driven by the prevalence of this scaffold in pharmaceuticals and materials science. rsc.orgresearchgate.net However, achieving regioselectivity in polysubstituted pyridines like 2-Chloro-4,5-diiodopyridine presents a considerable challenge due to the interplay of electronic and steric effects exerted by the substituents. researchgate.netbeilstein-journals.org The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, generally disfavors electrophilic aromatic substitution while making the ring susceptible to nucleophilic and radical attack. researchgate.net
In this compound, the substituents dictate the reactivity and selectivity of further transformations.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is the most probable site for nucleophilic attack. The C2 and C6 positions of the pyridine ring are the most electron-deficient and are further activated by the electron-withdrawing halogen substituents. The chloro group is a better leaving group than iodo in many SNAr reactions, making the C2 position the primary target for substitution by nucleophiles.
Halogen-Metal Exchange: For reactions involving organometallic reagents, such as lithium-halogen or magnesium-halogen exchange, the iodine atoms are significantly more reactive than the chlorine atom. The increased polarizability and weaker C-I bond strength favor this exchange. A key regiochemical question arises between the C4 and C5 iodine atoms. Research on the analogous compound, 2-chloro-4,5-dibromopyridine, has shown that halogen-magnesium exchange can be selective, influenced by the specific reaction conditions and reagents used. mdpi.com For this compound, the C4 position might be slightly favored for metalation due to potential directing effects or subtle differences in steric hindrance, though a mixture of products is possible.
Electrophilic Aromatic Substitution: This class of reaction is generally difficult on such an electron-poor pyridine ring. If forced under harsh conditions, the reaction would likely proceed at the C3 position, which is the only available carbon atom and is the least deactivated position relative to the nitrogen and the other halogenated carbons.
Stereoselectivity is not a primary consideration when functionalizing the aromatic ring of this compound itself. However, it becomes critical if a reaction introduces a new chiral center on a substituent or if chiral reagents are used that differentiate between enantiotopic faces of the molecule.
| Reaction Type | Most Probable Reaction Site(s) | Justification |
|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | C2 | Activation of C2 position by pyridine nitrogen; Chlorine is a good leaving group. |
| Halogen-Metal Exchange | C4 or C5 | Higher reactivity of C-I bond compared to C-Cl bond. Selectivity between C4 and C5 is condition-dependent. mdpi.com |
| Electrophilic Aromatic Substitution | C3 | Least electron-deficient carbon position on the ring; reaction is generally disfavored. |
| Radical Substitution (e.g., Minisci Reaction) | C6 | Radical attack is favored at the electron-deficient C2/C6 positions; C6 is sterically more accessible than C2. |
Intermolecular Interactions and Halogen Bonding in this compound Derivatives
The presence of multiple halogen atoms on the this compound scaffold makes it a compelling candidate for studying non-covalent interactions, particularly halogen bonding. nih.gov Halogen bonding is a highly directional interaction between an electrophilic region on a halogen atom (termed the σ-hole) and a Lewis base (such as a lone pair on a nitrogen or oxygen atom). acs.org
In this compound, the two iodine atoms are the most potent halogen bond donors. The strength of the σ-hole, and thus the halogen bond, increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl > F. acs.orgnih.gov The chlorine atom at the C2 position can also participate in halogen bonding, but its interactions would be significantly weaker than those involving the iodine atoms.
Potential halogen bond acceptors in a crystal lattice or in solution could include:
The nitrogen atom of a neighboring pyridine molecule.
The halogen atoms (Cl or I) of another molecule, which can act as Lewis bases.
These directed halogen bonds (e.g., C–I···N or C–I···I) can play a crucial role in the solid-state packing of this compound and its derivatives, leading to the formation of well-defined supramolecular architectures like chains, layers, or three-dimensional networks. nih.govacs.org The geometry of these interactions is typically linear, with the C-X···Acceptor angle approaching 180°.
The interplay between the stronger iodine-mediated halogen bonds and weaker chlorine-mediated ones, in addition to other potential intermolecular forces like π-stacking, would create a complex and fascinating supramolecular landscape. Computational studies, such as mapping the molecular electrostatic potential (MEP), would be invaluable in visualizing the positive σ-holes on the iodine and chlorine atoms and predicting the most favorable sites for halogen bonding.
| Halogen Atom | Position | Relative Halogen Bond Donor Strength | Key Characteristics |
|---|---|---|---|
| Iodine | C4, C5 | Strong | Highly polarizable with a significant positive σ-hole, leading to strong, directional interactions. acs.org |
| Chlorine | C2 | Weak | Less polarizable than iodine, resulting in a smaller σ-hole and weaker halogen bonds. nih.gov |
Derivatization and Further Functionalization Strategies
Introduction of Diverse Functional Groups onto the Pyridine (B92270) Scaffold
The introduction of new functionalities onto the 2-chloro-4,5-diiodopyridine core primarily relies on modern cross-coupling reactions and metal-halogen exchange processes. The significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond allows for high chemoselectivity, with reactions preferentially occurring at the C4 and C5 positions.
Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions are a paramount tool for forming new carbon-carbon and carbon-heteroatom bonds at the iodine-substituted positions. wikipedia.org
Suzuki-Miyaura Coupling: This reaction enables the introduction of aryl, heteroaryl, or vinyl groups by coupling the diiodopyridine with a suitable organoboron reagent (e.g., boronic acids or esters). By controlling the stoichiometry of the boron reagent, it is possible to achieve either mono- or di-substitution at the C4 and C5 positions.
Sonogashira Coupling: This method is employed to install alkyne moieties, reacting the diiodopyridine with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction is fundamental for creating rigid linear extensions from the pyridine core. Research on the related 2-chloro-3,4-diiodopyridine (B176591) has demonstrated the feasibility of sequential Sonogashira and Suzuki-Miyaura reactions to build complex polyaromatic systems. researchgate.net
Heck Coupling: This reaction allows for the introduction of alkene functionalities.
Buchwald-Hartwig Amination: This process facilitates the formation of C-N bonds, enabling the introduction of primary or secondary amines at the C4 and/or C5 positions.
Metal-Halogen Exchange: Treatment of this compound with organolithium or organomagnesium reagents at low temperatures can selectively replace one of the iodine atoms with a metal (lithium or magnesium), generating a nucleophilic pyridyl species. This intermediate can then be trapped with a wide array of electrophiles to introduce diverse functional groups. Studies on the analogous 2-chloro-4,5-dibromopyridine have shown that such exchanges can be highly regioselective, allowing for targeted functionalization at either the C4 or C5 position depending on the reaction conditions and reagents used. mdpi.com
The table below summarizes common methods for introducing functional groups, drawing principles from reactions on similarly halogenated pyridines.
| Reaction Type | Reagents/Catalyst | Functional Group Introduced | Target Position(s) |
| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl, Heteroaryl, Vinyl | C4 and/or C5 |
| Sonogashira Coupling | Terminal Alkyne, Pd catalyst, Cu(I) catalyst, Base | Alkynyl | C4 and/or C5 |
| Stille Coupling | Organostannane (R-SnBu₃), Pd catalyst | Aryl, Vinyl, Alkyl | C4 and/or C5 |
| Metal-Halogen Exchange | n-BuLi or i-PrMgCl·LiCl, then Electrophile (E⁺) | Various (e.g., -CHO, -COOH, -Alkyl) | C4 or C5 |
| Buchwald-Hartwig Amination | Amine (R₂NH), Pd catalyst, Base | Amino | C4 and/or C5 |
Note: The reactivity is based on principles demonstrated for polyhalogenated pyridines, where C-I bonds react preferentially over C-Cl bonds.
Post-Synthetic Modification of this compound Derivatives
Post-synthetic modification (PSM) is a powerful strategy that involves the chemical transformation of functional groups that have already been installed on the pyridine scaffold. rsc.org This approach significantly broadens the molecular diversity achievable from a single, functionalized intermediate derived from this compound. PSM is particularly valuable when the desired functional group is incompatible with the conditions of the initial cross-coupling or metalation reaction.
For example, a common sequence begins with a Suzuki coupling to introduce an aryl group bearing a protected or precursor functionality. This functionality can then be unmasked or transformed in a subsequent step.
Common Post-Synthetic Modification Strategies:
Reduction of Nitro Groups: An aryl group bearing a nitro substituent can be introduced via Suzuki coupling. The nitro group can then be readily reduced to a primary amine using standard conditions (e.g., SnCl₂, H₂, or Fe/HCl). This newly formed amine can serve as a handle for further derivatization, such as amide bond formation or diazotization.
Hydrolysis of Esters: An ester group (e.g., -COOEt) can be incorporated through the use of an appropriate boronic ester in a Suzuki reaction or by trapping a lithiated intermediate with an chloroformate. Subsequent hydrolysis of the ester under acidic or basic conditions yields a carboxylic acid, which can be used to form amides or other acid derivatives.
Cleavage of Ether Groups: A methoxy-substituted phenyl group can be attached to the pyridine ring. The methyl ether can later be cleaved using reagents like boron tribromide (BBr₃) to reveal a hydroxyl group, which can then be used for further functionalization.
Modification of Alkynes: An alkyne installed via Sonogashira coupling can undergo a variety of transformations, including click chemistry (cycloadditions), partial or complete reduction to alkenes or alkanes, or hydration to form ketones.
These multi-step sequences, where an initial derivatization is followed by one or more post-synthetic modifications, provide a robust pathway to complex molecules that would be difficult to access directly.
Strategies for Orthogonal Functionalization and Multiple Substitutions
Orthogonal functionalization refers to the selective modification of one reactive site on a multifunctional molecule without affecting the others. The distinct reactivity of the C4-I, C5-I, and C2-Cl bonds in this compound makes it an ideal substrate for such strategies. The general order of reactivity for palladium-catalyzed cross-coupling and metal-halogen exchange is C-I > C-Br > C-Cl. mdpi.com This hierarchy allows for a stepwise approach to derivatization.
Stepwise Functionalization Based on Differential Reactivity:
Selective Reaction at C-I Positions: The initial functionalization almost invariably occurs at one or both of the C-I positions. By carefully controlling reaction conditions (e.g., using one equivalent of an organometallic reagent at low temperature), it is often possible to achieve mono-functionalization. The precise regioselectivity between the C4 and C5 positions can be influenced by steric and electronic factors of the substrate and reagents. Research on 2-chloro-4,5-dibromopyridine has established it as a versatile starting material for preparing orthogonally functionalized pyridine derivatives, a principle directly applicable here. mdpi.com
Subsequent Reaction at the Second C-I Position: Once the first iodine has been substituted, a different functional group can be introduced at the remaining C-I position using a second, distinct cross-coupling reaction. This allows for the synthesis of 2-chloro-4,5-disubstituted pyridines with two different groups at the C4 and C5 positions.
Final Functionalization at the C-Cl Position: The C2-Cl bond, being the least reactive, remains intact during the reactions at the C-I positions. This bond can be targeted for a final functionalization step, often requiring more forcing conditions or different catalytic systems (e.g., nickel catalysts or specific palladium-ligand combinations that are effective for C-Cl activation). Nucleophilic aromatic substitution (SNAr) is also a viable method for replacing the chlorine atom, particularly after the introduction of electron-withdrawing groups onto the ring. nih.gov
Halogen Dance Reactions: In some polyhalogenated systems, the use of strong bases like lithium diisopropylamide (LDA) can induce a "halogen dance," where a deprotonation event is followed by the migration of a halogen atom to the newly anionic position. researchgate.netnih.gov This can lead to isomeric rearrangement, providing access to substitution patterns that are not available through direct methods. While not specifically documented for this compound, this remains a potential strategy for complex functionalizations.
The combination of these strategies enables the "exhaustive" and controlled functionalization of the this compound scaffold, making it a powerful precursor for creating highly decorated pyridine structures for applications in medicinal chemistry, materials science, and agrochemicals.
Future Perspectives and Emerging Research Avenues
Development of Greener and Sustainable Synthetic Pathways
The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, minimization of energy consumption, and use of less hazardous substances. For polyhalogenated pyridines, traditional synthetic routes often involve harsh conditions and generate significant waste. nih.gov Emerging research is therefore focused on developing more sustainable alternatives.
One of the most promising avenues is the advancement of C-H functionalization reactions. rsc.org These methods allow for the direct introduction of halogen atoms onto the pyridine (B92270) core, bypassing the need for pre-functionalized substrates and thus improving atom and step economy. acs.org While the direct, regioselective di-iodination and chlorination of a pyridine ring at specific positions remains a challenge due to the electron-deficient nature of the pyridine nucleus, future research will likely focus on overcoming these hurdles. beilstein-journals.org
Another key area of development is the use of environmentally benign halogenating agents and reaction media. For instance, moving away from harsh reagents to methods that utilize water as a solvent or employ solvent-free reaction conditions would significantly enhance the sustainability of synthesizing compounds like 2-Chloro-4,5-diiodopyridine. nih.govijarsct.co.in The development of solid-state reactions and mechanochemistry also presents a viable green alternative to traditional solvent-based synthesis. nih.gov
| Synthetic Strategy | Green Chemistry Principle Addressed | Potential Impact on this compound Synthesis |
| Direct C-H Halogenation | Atom Economy, Reduced Waste | Streamlined synthesis with fewer steps and byproducts. |
| Use of Aqueous Media | Safer Solvents | Reduced environmental impact and improved safety profile. |
| Microwave-Assisted Synthesis | Energy Efficiency | Faster reaction times and lower energy consumption. ijarsct.co.in |
| Mechanochemistry | Reduced Solvent Use | Minimization of solvent waste and potentially novel reactivity. nih.gov |
Exploration of Novel Catalytic Systems for Halogenated Pyridine Transformations
The two iodine atoms in this compound are particularly amenable to a wide range of catalytic cross-coupling reactions, making this compound a valuable building block in organic synthesis. The carbon-iodine bond is weaker than carbon-chlorine or carbon-bromine bonds, allowing for selective functionalization. Future research will undoubtedly focus on the development of more sophisticated and efficient catalytic systems to exploit the reactivity of these C-I bonds.
Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are well-established for functionalizing aryl halides. nih.gov However, the development of next-generation palladium catalysts with higher turnover numbers, broader substrate scope, and lower catalyst loadings remains an active area of research. nih.gov For a molecule like this compound, catalysts that can differentiate between the two non-equivalent iodine atoms would open up pathways for sequential and highly controlled derivatization.
Beyond palladium, there is growing interest in using more abundant and less expensive first-row transition metals like copper and nickel as catalysts for cross-coupling reactions involving halogenated pyridines. nih.gov These systems could provide alternative reactivity and selectivity profiles for the transformation of diiodinated pyridines. Furthermore, the development of photocatalytic methods offers a green alternative to traditional thermally driven catalytic cycles, often proceeding under milder conditions.
| Catalytic System | Target Transformation | Potential Advantage for this compound |
| Advanced Palladium Catalysts | C-C, C-N, C-O bond formation | High efficiency and functional group tolerance. nih.gov |
| Copper-Based Catalysts | N-arylation, C-S bond formation | Lower cost and unique reactivity. |
| Nickel-Based Catalysts | Reductive couplings, C-C bond formation | Access to different reaction pathways. nih.gov |
| Photocatalysis | Various cross-couplings | Mild reaction conditions and sustainable energy source. |
Expanding the Scope of Applications in Emerging Fields of Chemical Biology and Material Science
The unique electronic and structural properties conferred by the halogen atoms in this compound make it an intriguing candidate for applications in chemical biology and material science. The iodine atoms, in particular, can engage in halogen bonding, a non-covalent interaction that is gaining recognition for its importance in molecular recognition and crystal engineering. nih.gov
In the realm of chemical biology , polyhalogenated pyridines can serve as scaffolds for the design of bioactive molecules and chemical probes. The ability to selectively functionalize the C-I bonds allows for the systematic exploration of structure-activity relationships in drug discovery. Iodinated heterocycles are also of interest as potential imaging agents, for example in positron emission tomography (PET) or as X-ray contrast agents, due to the high atomic number of iodine. Future research could explore the derivatization of this compound to create targeted probes for biological systems.
In material science , halogenated pyridines are valuable building blocks for the synthesis of functional organic materials. beilstein-journals.org Their incorporation into polymers or small molecules can influence properties such as conductivity, photoluminescence, and thermal stability. The diiodo functionality of this compound offers the potential to create extended π-conjugated systems through iterative cross-coupling reactions, which are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
| Field | Potential Application | Key Feature of this compound |
| Chemical Biology | Scaffolds for Drug Discovery | Versatile platform for derivatization. |
| Molecular Probes and Imaging Agents | Presence of heavy iodine atoms. | |
| Material Science | Organic Electronics (OLEDs, OPVs) | Building block for extended π-conjugated systems. beilstein-journals.org |
| High-Performance Polymers | Introduction of specific functionalities to tune material properties. |
Advanced Computational Design of Functionalized Pyridines for Targeted Properties
The advancement of computational chemistry provides powerful tools for the rational design of new molecules with tailored properties, thereby accelerating the discovery process and reducing the need for extensive empirical screening. auctoresonline.org For functionalized pyridines like this compound, computational methods such as Density Functional Theory (DFT) can be employed to predict a range of properties. ias.ac.in
Future research will likely see an increased synergy between computational and experimental chemistry. For instance, DFT calculations can be used to:
Predict Reactivity: By calculating the energies of frontier molecular orbitals (HOMO and LUMO) and mapping the electrostatic potential, the most likely sites for nucleophilic or electrophilic attack on this compound and its derivatives can be predicted. researchgate.net This can guide the design of synthetic strategies for selective functionalization.
Elucidate Reaction Mechanisms: Computational modeling can provide detailed insights into the mechanisms of catalytic reactions involving diiodinated pyridines, helping to optimize reaction conditions and develop more efficient catalysts.
Design for Function: In silico screening can be used to design derivatives of this compound with specific biological targets or desired material properties. ekb.eg For example, molecular docking studies can predict the binding affinity of potential drug candidates to protein active sites. nih.gov
The integration of machine learning and artificial intelligence with quantum chemical calculations is also an emerging frontier that promises to further enhance the predictive power of computational design for novel functionalized pyridines.
| Computational Method | Application in Research on Functionalized Pyridines | Relevance to this compound |
| Density Functional Theory (DFT) | Prediction of reactivity, electronic structure, and spectroscopic properties. ias.ac.intandfonline.com | Guiding synthetic strategies and understanding intrinsic properties. |
| Molecular Docking | In silico screening of potential bioactive compounds. nih.gov | Designing derivatives with targeted biological activity. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions or interactions in complex biological systems. | Understanding the behavior of derivatives in a biological context. |
| Molecular Dynamics (MD) Simulations | Simulating the conformational dynamics of molecules and their interactions. nih.gov | Assessing the stability of ligand-protein complexes or material structures. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
